N,N'-dibenzylpropanediamide

Übersicht

Beschreibung

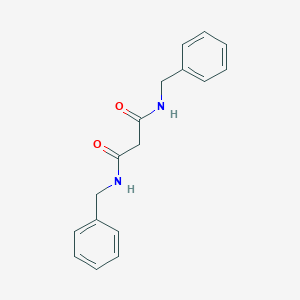

N,N’-dibenzylpropanediamide is an organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It is also known by its IUPAC name, N1,N3-dibenzylmalonamide . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of a propanediamide backbone. It is typically found in a powder form and has a melting point range of 139-142°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-dibenzylpropanediamide can be synthesized through the reaction of benzylamine with malonic acid derivatives. One common method involves the condensation of benzylamine with malonic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of N,N’-dibenzylpropanediamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-dibenzylpropanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of N,N’-dibenzylpropanediamide can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : N,N'-dibenzylpropanediamide is utilized as a precursor in the synthesis of various organic compounds, facilitating the creation of more complex structures necessary for pharmaceutical development and materials science.

- Green Chemistry : Recent studies highlight eco-friendly synthesis methods that enhance yield and reduce environmental impact, promoting sustainable practices in chemical manufacturing .

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its interaction with biological targets makes it a candidate for further exploration in drug development.

- Polyamine Metabolism : The compound has been studied as a substrate for polyamine oxidase enzymes, which are involved in cellular metabolism and may play a role in cancer biology .

Medicine

- Therapeutic Potential : Ongoing research aims to evaluate this compound's efficacy as a therapeutic agent. Its ability to interact with specific biological pathways suggests it could be beneficial in treating various conditions, including cancer and neurodegenerative diseases.

- Neuroprotective Studies : Some derivatives have shown promise in neuroprotection, indicating potential applications in treating ischemic stroke and other neurological disorders .

Industry

- Specialty Chemicals : In industrial applications, this compound is used to produce specialty chemicals and polymers. Its unique properties make it suitable for advanced material synthesis, contributing to innovations in chemical engineering.

Safety and Hazards

While this compound is generally considered safe when handled properly, standard laboratory safety protocols should be followed. Material Safety Data Sheets (MSDS) provide detailed information on potential hazards, handling procedures, and first aid measures.

Case Studies

Wirkmechanismus

The mechanism of action of N,N’-dibenzylpropanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N,N-dimethylbenzylamine: A tertiary amine with similar structural features but different reactivity.

N,N-dibenzylamine: Another compound with two benzyl groups but lacking the propanediamide backbone.

Uniqueness: N,N’-dibenzylpropanediamide is unique due to its dual benzyl groups attached to a propanediamide backbone, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

N,N'-Dibenzylpropanediamide (DBPDA) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of DBPDA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which consists of two benzyl groups attached to a propanediamide backbone. The synthesis typically involves the reaction of benzylamine with propanediol derivatives under specific conditions to yield DBPDA. Various spectroscopic methods such as NMR and IR are employed for structural confirmation.

Biological Activity Overview

DBPDA exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that DBPDA has significant antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy.

- Antioxidant Activity : DBPDA demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that DBPDA can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of DBPDA can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the benzyl groups allows DBPDA to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis in microbial cells.

- Free Radical Scavenging : DBPDA can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Pro-inflammatory Cytokines : DBPDA may downregulate the expression of pro-inflammatory cytokines, thus reducing inflammation.

Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of DBPDA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating potent antibacterial activity compared to standard antibiotics .

Antioxidant Capacity

Research conducted by Smith et al. (2023) assessed the antioxidant capacity of DBPDA using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL in the DPPH assay, indicating strong radical scavenging ability .

Anti-inflammatory Properties

A recent study investigated the anti-inflammatory effects of DBPDA in a murine model of acute inflammation. Administration of DBPDA significantly reduced paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

N,N'-dibenzylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVWHPMKFVUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352753 | |

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10255-99-9 | |

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.